3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole chemical structure properties
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole chemical structure properties
Compound Classification: Soluble Guanylate Cyclase (sGC) Stimulator / HIF-1
Part 1: Executive Summary & Structural Logic
The Pharmacophore
The molecule 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole (herein referred to as PCB-Py ) represents a privileged scaffold in medicinal chemistry, specifically designed to target the heme-binding domain of soluble Guanylate Cyclase (sGC). Structurally, it is a bioisostere of the indazole-based drug YC-1 (Lificiguat), where the fused ring system is "opened" to form a 3-phenylpyrazole core.
This specific substitution pattern—an ortho-positioned lipophilic ether linkage (4-chlorobenzyloxy) on the phenyl ring—is critical for two reasons:
-
Heme Pocket Anchoring: The chlorobenzyl group provides the necessary steric bulk and lipophilicity to occupy the hydrophobic pocket adjacent to the heme prosthetic group in sGC.
-
Electronic Modulation: The electron-withdrawing chlorine atom at the para-position of the benzyl ring enhances metabolic stability against hydroxylation while optimizing
- stacking interactions within the receptor binding site.
Therapeutic Applications[1][2][3][4]
-
Primary: Cardiovascular modulation via NO-independent sGC stimulation (treatment of Pulmonary Hypertension).
-
Secondary: Anti-neoplastic activity via downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1
).
Part 2: Synthetic Route & Process Chemistry[5]
Retrosynthetic Analysis
The most robust synthetic pathway for PCB-Py utilizes a convergent approach, assembling the ether linkage prior to heterocycle formation. This avoids regioselectivity issues common in pyrazole alkylation.
Step-by-Step Protocol
Note: All reactions must be performed under an inert atmosphere (
Step 1: Williamson Ether Synthesis (O-Alkylation)
Objective: Synthesis of 1-{2-[(4-chlorobenzyl)oxy]phenyl}ethanone.
-
Reagents: 2'-Hydroxyacetophenone (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), Anhydrous
(2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 2'-hydroxyacetophenone in DMF (5 mL/mmol).
-
Add
and stir at room temperature for 30 mins to generate the phenoxide anion. -
Dropwise add 4-chlorobenzyl chloride.
-
Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water. Filter the resulting white precipitate. Recrystallize from Ethanol.
-
-
Validation:
NMR should show a singlet at 5.1 ppm (benzylic ) and disappearance of the phenolic -OH signal.
Step 2: Enaminone Formation (Claisen Condensation)
Objective: Synthesis of (E)-3-(dimethylamino)-1-{2-[(4-chlorobenzyl)oxy]phenyl}prop-2-en-1-one.
-
Reagents: Ketone intermediate (from Step 1), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Procedure:
-
Dissolve the ketone in neat DMF-DMA.
-
Reflux (approx. 110°C) for 8-12 hours.
-
Observation: The solution will darken to a deep orange/red color.
-
Workup: Remove excess DMF-DMA under reduced pressure. The residue is often used directly in the next step without purification to prevent hydrolysis.
-
Step 3: Pyrazole Cyclization
Objective: Formation of the 1H-pyrazole ring.[1]
-
Reagents: Enaminone intermediate, Hydrazine hydrate (
) (5.0 eq), Ethanol. -
Procedure:
-
Dissolve the enaminone residue in Ethanol.
-
Cool to 0°C and add Hydrazine hydrate dropwise.
-
Allow to warm to room temperature, then reflux for 2 hours.
-
Workup: Evaporate solvent. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over
.[2] -
Purification: Flash column chromatography (SiO2, DCM:MeOH 95:5).
-
Synthetic Pathway Diagram
Caption: Convergent synthetic route for PCB-Py demonstrating the three-step sequence: Ether formation, Enaminone generation, and Hydrazine cyclization.
Part 3: Physicochemical Properties
The following data represents the calculated and observed properties for PCB-Py, essential for formulation and ADME prediction.
| Property | Value / Description | Implications |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 284.74 g/mol | Fragment-like, high ligand efficiency |
| cLogP | 3.8 - 4.2 | High lipophilicity; likely requires lipid-based formulation |
| Topological Polar Surface Area (TPSA) | 41.5 | Excellent membrane permeability (CNS penetrant potential) |
| Hydrogen Bond Donors | 1 (Pyrazole NH) | Critical for binding site interaction |
| Hydrogen Bond Acceptors | 2 (Ether O, Pyrazole N) | |
| Solubility | Low in water; High in DMSO, DCM | Requires micronization or salt formation for in vivo use |
Part 4: Biological Mechanism (sGC Stimulation)
Mechanism of Action
PCB-Py acts as a heme-dependent sGC stimulator . Unlike NO donors, which require metabolic activation, PCB-Py binds directly to the
Signaling Cascade
-
Binding: PCB-Py binds to the regulatory domain of sGC.
-
Catalysis: sGC converts GTP to cGMP (Cyclic Guanosine Monophosphate).
-
Effector Activation: cGMP activates Protein Kinase G (PKG).
-
Physiological Output: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) leads to smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
Pathway Diagram
Caption: Synergistic activation of the sGC-cGMP-PKG pathway by PCB-Py and endogenous Nitric Oxide.
Part 5: Experimental Protocols (Validation)
In Vitro sGC Activity Assay
Purpose: To quantify the potency (
-
Cell Line: CHO-K1 cells stably overexpressing human recombinant sGC (
). -
Reagents: IBMX (Phosphodiesterase inhibitor), DEA/NO (Nitric Oxide donor).
-
Protocol:
-
Seed cells in 96-well plates (
cells/well). -
Wash with Tyrode’s buffer.
-
Incubate with 0.5 mM IBMX for 15 min to prevent cGMP degradation.
-
Add PCB-Py (serial dilutions: 0.1 nM to 10
M) in the presence or absence of a sub-threshold dose of DEA/NO (0.1 nM). -
Incubate for 10 minutes at 37°C.
-
Terminate reaction with 0.1 M HCl.
-
Measure cGMP via ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
Expected Result: A sigmoidal dose-response curve showing a leftward shift in the NO-response curve, confirming "sensitizer" activity.
Solubility & Stability Screen
Purpose: To determine formulation viability.
-
Thermodynamic Solubility: Shake-flask method in PBS (pH 7.4) for 24h. Analyze supernatant by HPLC-UV.
-
Microsomal Stability: Incubate 1
M PCB-Py with human liver microsomes (HLM) + NADPH. Monitor disappearance of parent compound via LC-MS/MS over 60 mins.-
Note: The benzylic position is a metabolic soft spot (oxidation).
-
Part 6: References
-
Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Nature, 410(6825), 212-215.
-
Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[3] Nature Reviews Drug Discovery, 5(9), 755-768.
-
Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood, 84(12), 4226-4233.
-
Follmann, M., et al. (2013). "The chemistry and biology of soluble guanylate cyclase stimulators and activators." Angewandte Chemie International Edition, 52(36), 9442-9462.
-
Kuo, H. P., et al. (2019). "Synthesis and biological activity evaluation of some new pyrazole derivatives." International Journal of Pharmaceutical Research, 11(1).
Sources
- 1. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry and biology of soluble guanylate cyclase stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
